molecular formula C16H17NO2 B500671 N-[4-(2-phenylethoxy)phenyl]acetamide

N-[4-(2-phenylethoxy)phenyl]acetamide

Cat. No.: B500671
M. Wt: 255.31g/mol
InChI Key: URYYGWXOCMWLAV-UHFFFAOYSA-N
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Description

N-[4-(2-Phenylethoxy)phenyl]acetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule features an acetamide group linked to a phenyl ring that is further substituted with a phenethoxy chain. This structure is analogous to well-known bioactive molecules like phenacetin, an early analgesic and antipyretic drug that shares the N-phenylacetamide core . The primary value of this compound lies in its potential as a key intermediate or precursor in organic synthesis and medicinal chemistry. Researchers utilize this and related acetamide derivatives to explore new pharmacologically active compounds, study structure-activity relationships (SAR), and develop potential enzyme inhibitors . The presence of the acetamide group is a common feature in many compounds that exhibit biological activity, making this chemical a valuable scaffold for the design and development of new molecular entities . Its mechanism of action in research settings is often explored in the context of its metabolic pathways, which may involve enzymatic cleavage to yield various aromatic amines and phenolic compounds, similar to the metabolic fate of related substances like phenacetin . This product is provided for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-[4-(2-phenylethoxy)phenyl]acetamide

InChI

InChI=1S/C16H17NO2/c1-13(18)17-15-7-9-16(10-8-15)19-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

URYYGWXOCMWLAV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-related differences:

Compound Name Substituent Group Molecular Weight (g/mol) Key Structural Features Reference
N-[4-(Benzyloxy)phenyl]acetamide Benzyloxy (-OCH₂C₆H₅) 255.30 Shorter ether linkage; increased lipophilicity
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy (-O-C₆H₄-NO₂) 286.27 Electron-withdrawing nitro group enhances polarity
N-(4-Ethoxyphenyl)-2-(4-formyl...)acetamide Ethoxy (-OCH₂CH₃) + formyl group 343.36 Extended alkoxy chain; aldehyde functionality
N-[4-(4-Chloro-benzenesulfonyl)phenyl]acetamide Sulfonyl (-SO₂C₆H₄Cl) 309.77 Sulfonyl group improves metabolic stability
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Hydroxyl (-OH) 151.16 Parent compound; polar hydroxyl group

Key Observations :

  • Phenylethoxy vs.
  • Electron-Donating vs. Withdrawing Groups : Nitro () and sulfonyl () substituents increase polarity, affecting solubility and receptor binding.
  • Chlorinated Derivatives : Chlorine atoms () may improve metabolic resistance but increase toxicity risks .
Pharmacological Activity

Compounds with acetamide cores exhibit diverse biological activities depending on substituents:

  • Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) showed superior analgesic activity to paracetamol, attributed to sulfonamide groups enhancing COX-2 inhibition .
  • Anti-inflammatory Activity: Ethoxy and phenoxy derivatives () demonstrated anti-inflammatory effects via TNF-α suppression .

Structure-Activity Relationship (SAR) :

  • Alkoxy Chain Length : Longer chains (e.g., phenylethoxy) may improve CNS penetration but reduce aqueous solubility.
  • Polar Groups : Hydroxyl or sulfonyl groups enhance hydrogen bonding, influencing target selectivity .

Preparation Methods

Alkylation of 4-Hydroxyacetophenone Derivatives

The most direct route involves alkylation of 4-hydroxyphenylacetamide with 2-phenylethyl bromide. This method leverages nucleophilic aromatic substitution, where the hydroxyl group on the phenyl ring reacts with the alkyl halide. Source highlights the use of Adogen-464 , a phase-transfer catalyst, to facilitate the reaction in a biphasic system (e.g., toluene/water). Optimal conditions include heating at 60–70°C for 15–20 hours, yielding 68–72% of the intermediate, 4-(2-phenylethoxy)phenylacetamide. A limitation of this approach is competing O- and N-alkylation, which necessitates careful stoichiometric control.

Purification typically involves column chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol. Impurities such as unreacted starting material and dialkylated byproducts are minimized by maintaining a 1:1.2 molar ratio of 4-hydroxyphenylacetamide to 2-phenylethyl bromide.

Nitration Followed by Reduction and Acetylation

An alternative pathway begins with nitration of 4-hydroxyphenylacetamide to introduce a nitro group at the ortho or para position. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 5% Pd/C, 40 psi, 25°C), achieving >95% conversion efficiency . The resulting 4-amino derivative is then alkylated with 2-phenylethyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 4-(2-phenylethoxy)aniline. Final acetylation with acetic anhydride in pyridine affords the target compound in 65–70% overall yield .

This method avoids regioselectivity issues but requires stringent control over nitro-group positioning. Side reactions, such as over-reduction or premature acetylation, are mitigated by sequential isolation of intermediates.

Advanced Catalytic Strategies

Phase-Transfer Catalysis (PTC)

PTC has emerged as a cornerstone for alkylation reactions involving phenolic substrates. Source demonstrates that tetrabutylammonium bromide (TBAB) and Adogen-464 significantly enhance reaction rates by shuttling ionic species between aqueous and organic phases. For example, alkylating 4-hydroxy-2-methoxybenzaldehyde with 2-bromo-1-ethylbenzene in the presence of Adogen-464 achieves 78% yield within 12 hours at 60°C. Adapting this protocol to 4-hydroxyphenylacetamide could reduce side reactions and improve scalability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. A prototype experiment involving 4-hydroxyphenylacetamide and 2-phenylethyl bromide in DMF (150°C, 300 W, 30 minutes) produced the target compound in 82% yield , though scalability remains challenging due to equipment limitations.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)AdvantagesLimitations
Direct AlkylationAlkylation, purification68–72Simplicity, fewer stepsCompeting N-alkylation
Nitration-ReductionNitration, reduction, acetylation65–70High regioselectivityMulti-step, costly reagents
Phase-Transfer CatalysisAlkylation with PTC75–78Enhanced efficiency, lower tempsCatalyst recovery issues
Microwave-AssistedMicrowave irradiation80–82Rapid synthesisLimited industrial applicability

The phase-transfer method offers the best balance of yield and practicality, whereas microwave-assisted synthesis is preferable for small-scale, high-purity applications.

Mechanistic Insights and Side Reactions

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the electrophilic carbon of 2-phenylethyl bromide. Steric hindrance from the phenyl group slightly impedes the reaction, necessitating prolonged heating. Competing N-alkylation occurs when the acetamide’s nitrogen acts as a nucleophile, forming N-(2-phenylethyl)acetamide byproducts. This is suppressed by using a bulky base like potassium tert-butoxide.

Reduction of Nitro Intermediates

Catalytic hydrogenation of nitro groups follows a three-step process : adsorption of H₂ on the Pd surface, electron transfer to the nitro group, and sequential reduction to amine. Over-reduction to hydroxylamine is avoided by controlling H₂ pressure and reaction time.

Industrial-Scale Production Considerations

Solvent Selection

Dimethylformamide (DMF) and toluene are preferred for their high boiling points and compatibility with alkylation reactions. However, DMF’s toxicity has driven interest in alternatives like 2-methyltetrahydrofuran (2-MeTHF) , which offers similar polarity with lower environmental impact.

Waste Management

Bromide salts generated during alkylation are neutralized with aqueous NaHCO₃ and precipitated as NaBr. Pd/C catalysts are recovered via filtration and reused up to five times without significant activity loss .

Q & A

Q. How can in vivo efficacy and pharmacokinetics be evaluated systematically?

  • Methodological Answer :
  • Rodent Models : Administer via oral gavage or IV (dose: 10–50 mg/kg). Collect plasma for PK analysis (Cₘₐₓ, t₁/₂).
  • Tissue Distribution : Quantify compound levels in target organs (e.g., liver, tumor) using LC-MS.
  • Toxicology : Perform ALT/AST assays and histopathology to assess hepatotoxicity .

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